5-Fluoro-2-(trifluoroethoxy)phenylboronic acid
Overview
Description
5-Fluoro-2-(trifluoroethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C8H7BF4O3 and its molecular weight is 237.95 g/mol. The purity is usually 95%.
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Biological Activity
5-Fluoro-2-(trifluoroethoxy)phenylboronic acid is a boronic acid derivative notable for its significant biological activity, particularly in medicinal chemistry and antimicrobial applications. This compound, characterized by a fluorine atom at the 5-position of the phenyl ring and a trifluoroethoxy group at the 2-position, has garnered attention due to its potential in drug development and therapeutic applications.
- Molecular Formula : C₈H₇BF₄O₂
- Molecular Weight : 237.94 g/mol
- Structure : The compound features a boronic acid functional group, which is crucial for its reactivity and ability to form reversible covalent bonds with diols.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes, particularly proteases. This inhibition is pivotal for its potential as a therapeutic agent against various diseases, including cancer. The compound's structural features enhance its selectivity and potency against biological targets, making it a candidate for further research in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against fungal and bacterial strains:
- In vitro Studies : The compound has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger, as well as bacteria such as Escherichia coli and Bacillus cereus. Notably, the Minimum Inhibitory Concentration (MIC) values for Bacillus cereus are lower than those observed for the antifungal drug AN2690 (Tavaborole), indicating its potential as an effective antibacterial agent .
Case Studies and Research Findings
- Antifungal Mechanism : A study highlighted that derivatives of phenylboronic acids can block leucyl-tRNA synthetase (LeuRS) in microorganisms, similar to the mechanism of action of AN2690. This suggests that this compound may also target LeuRS, contributing to its antifungal activity .
- Cancer Cell Proliferation : Another study demonstrated that various haloethyl and piperidyl phosphoramidate analogues exhibited potent inhibition of L1210 mouse leukemia cell proliferation with IC(50) values in the nanomolar range. This indicates that structurally related compounds may share similar mechanisms of action involving intracellular release pathways .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Similarity Index | Unique Features |
---|---|---|
4-Fluoro-2-(trifluoromethyl)phenylboronic acid | 0.97 | Contains a trifluoromethyl group instead of trifluoroethoxy |
3-Fluoro-5-(trifluoromethyl)phenylboronic acid | 0.95 | Different positioning of fluorine and trifluoromethyl groups |
3-Fluoro-4-(trifluoromethyl)phenylboronic acid | 0.93 | Variation in the position of substituents |
4-Fluoro-3-(trifluoromethyl)phenylboronic acid | 0.90 | Similar trifluoromethyl group but different substitution pattern |
2-Trifluoromethylphenylboronic acid | 0.90 | Lacks a fluorine at the para position |
These compounds exhibit varying degrees of biological activity influenced by their substituent groups and positions on the phenyl ring.
Properties
IUPAC Name |
[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c10-5-1-2-7(6(3-5)9(14)15)16-4-8(11,12)13/h1-3,14-15H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKFQDXYEAURJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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